BenchChemオンラインストアへようこそ!

Shellolic acid

Antibacterial Natural product antimicrobial Sesquiterpene SAR

Shellolic acid (CAS 4448-95-7) is a naturally occurring cedrane-type sesquiterpenoid dicarboxylic acid with the molecular formula C₁₅H₂₀O₆ and molecular weight 296.31 g/mol. It is a major component of the alicyclic fraction obtained from the alkaline hydrolysis of shellac (lac resin), a secretion of the lac insect Kerria lacca, typically constituting 5–8% of the hydrolysate.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 4448-95-7
Cat. No. B3052732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShellolic acid
CAS4448-95-7
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO
InChIInChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1
InChIKeyWSASFFHWOQGSER-MUAIWGBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shellolic Acid (CAS 4448-95-7) Technical Baseline: Cedrane-Type Sesquiterpenoid from Lac Resin for Pharmaceutical Excipient and Bioactivity Research


Shellolic acid (CAS 4448-95-7) is a naturally occurring cedrane-type sesquiterpenoid dicarboxylic acid with the molecular formula C₁₅H₂₀O₆ and molecular weight 296.31 g/mol [1]. It is a major component of the alicyclic fraction obtained from the alkaline hydrolysis of shellac (lac resin), a secretion of the lac insect Kerria lacca, typically constituting 5–8% of the hydrolysate [2]. The compound crystallizes with a reported melting point range of 204–207 °C (free acid) [2], while its dimethyl ester derivative melts at 153–154.5 °C [2]. Structurally, shellolic acid belongs to the class of cedrane and isocedrane sesquiterpenoids, characterized by a tricyclic core bearing two carboxylic acid groups and hydroxyl functionalities [3]. The compound is recognized as generally nontoxic and has received FDA clearance under category 'E 904' as a food additive, forming the basis for its widespread use in pharmaceutical film-coating and drug-release matrix applications [4].

Why Shellolic Acid Cannot Be Substituted with Jalaric Acid, Laccijalaric Acid, or Aleuritic Acid in Critical Applications


Shellolic acid cannot be generically substituted by other lac-derived acids due to fundamental differences in chemical class, functionality, and bioactivity profile. Aleuritic acid (9,10,16-trihydroxy palmitic acid) is a long-chain aliphatic fatty acid, while jalaric acid and laccijalaric acid are sesquiterpenic acids with distinct oxidation patterns and structural scaffolds that differ from shellolic acid's cedrane-type tricyclic core [1][2]. These structural divergences translate to differential physicochemical properties: shellolic acid exhibits a computed logP of 0 (XLogP3-AA) versus significantly higher lipophilicity for aliphatic lac acids, impacting solubility, formulation compatibility, and drug-release kinetics [3]. Critically, head-to-head bioactivity screening of seven shellac-derived sesquiterpenes revealed that only shellolic acid A (a specific derivative) exhibited antibacterial activity against Bacillus subtilis (MIC = 0.1 mg/mL), while the remaining six isolates—including other α-cedrene and R-curcumene types—showed no detectable activity [4][5]. Furthermore, shellolic acid esters (compounds 2 and 4) demonstrated activity against E. coli and S. aureus, whereas other structural analogs from the same lac extract were inactive [6]. This activity is both structure-dependent and non-universal across the in-class sesquiterpene acid pool. Substitution with alternative lac acids would therefore introduce unverified and likely absent bioactivity in antimicrobial research contexts, and would fundamentally alter the performance characteristics of shellolic acid-based drug-release matrices in medical device applications.

Shellolic Acid (4448-95-7) Product-Specific Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Antibacterial Activity of Shellolic Acid A Against Bacillus subtilis: Direct Head-to-Head Comparison with Five Other Shellac-Derived Sesquiterpenes

In a direct head-to-head antibacterial screening of seven sesquiterpenes isolated from the same shellac source, only compound 1 (Shellolic acid A) exhibited inhibitory activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.1 mg/mL. The other six isolates—including Shellolic acid B, Shellolic acid C, Laccishellolic acid (all α-cedrene types), Shellolic acid D, Shellolic acid E (R-curcumene types), and Shellolic acid F—showed no detectable antibacterial activity [1][2]. This direct comparison, conducted under identical assay conditions, demonstrates that antibacterial activity within this compound class is not a general property but is strictly structure-dependent. Furthermore, a subsequent study on six Shellolic esters (Shellolic ester A–F) isolated from Lac identified that compounds 2 and 4 exhibited considerable activity against B. subtilis, E. coli, and S. aureus, while other esters were inactive, reinforcing the structure-specific nature of antimicrobial efficacy [3].

Antibacterial Natural product antimicrobial Sesquiterpene SAR

Shellolic Acid Content in Lac Resin Hydrolysate: Quantitative Relative Abundance as a Selection Parameter for Natural Product Sourcing

Quantitative compositional analysis of shellac hydrolysate establishes that shellolic acid constitutes 5–8% of the alicyclic fraction, making it a defined minor but consistently recoverable component [1]. In contrast, jalaric acid is identified as the principal sesquiterpenic acid in lac resin, with gas-liquid-chromatographic analysis showing that pure lac resin contains terpenic acids (essentially jalaric acid) and aleuritic acid in a 1:1 ratio [2]. Aleuritic acid, a long-chain aliphatic fatty acid, is the predominant acidic component overall [3]. This quantitative hierarchy—aleuritic acid (major aliphatic) > jalaric acid (major sesquiterpenic) > shellolic acid (minor sesquiterpenic, 5–8%)—provides a clear procurement-relevant distinction: shellolic acid is not interchangeable with the bulk acids obtainable from lac hydrolysis, and its isolation requires specific fractionation of the alicyclic component rather than simple saponification recovery of the major fatty acid fraction.

Natural product chemistry Lac resin composition Shellac hydrolysis

Cytotoxicity Profile: Negative Activity Against Human Cancer Cell Lines Confirms Low Toxicity Baseline for Excipient Applications

Two independent studies evaluating the cytotoxic activity of shellac-derived sesquiterpenes and shellolic esters against human cancer cell lines reported consistently negative results. In the 2014 study, all seven isolated sesquiterpenes (including Shellolic acid A–F and Laccishellolic acid) were evaluated for cytotoxic activity and none showed any cytotoxic effects [1]. In the 2018 follow-up study, six shellolic esters (Shellolic ester A–F) were tested against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and C6 (glioma) cell lines, as well as LPS-treated RAW264.7 macrophages; all isolates were inactive [2]. This absence of cytotoxicity across multiple cell lines and compound variants is consistent with the established safety profile of shellac as a nontoxic material in pharmaceutical formulations and food additives (FDA E 904) [3]. The compound's lack of inherent cytotoxicity distinguishes it from many bioactive natural product sesquiterpenes that exhibit dose-limiting toxicity, supporting its suitability for excipient and drug-delivery matrix applications.

Cytotoxicity screening Pharmaceutical excipient safety Biocompatibility

Shellolic Acid as a Drug-Release Matrix in Paclitaxel-Eluting Balloons: Differentiated Excipient Performance Versus Standard Coatings

Shellolic acid has been commercialized as a proprietary drug-release matrix component in next-generation paclitaxel-eluting balloons (PRIMUS® coronary DEB and Legflow® peripheral DEB). The technology embeds paclitaxel nanoparticles both underneath the balloon surface and within a shellolic acid matrix [1]. This formulation is specifically designed to minimize the risk of drug particle dislodgement during device tracking and deployment—a known limitation of first-generation paclitaxel-coated balloons where significant drug loss occurs before reaching the target lesion [1]. Preclinical in vitro and in vivo studies of this shellolic acid-based coating demonstrated stable drug retention and promising short-term results, leading to the initiation of large randomized clinical trials [1]. The regulatory acceptance of shellolic acid as a drug-release matrix builds upon its FDA clearance as a food additive (E 904) and its established history of pharmaceutical film-coating applications .

Drug-eluting balloon Paclitaxel delivery Medical device coating

Shellolic Acid (CAS 4448-95-7): Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Natural Product Research: Screening of Structurally-Defined Sesquiterpene Acids

Shellolic acid A is the only sesquiterpene among seven shellac-derived isolates to demonstrate antibacterial activity against Bacillus subtilis (MIC = 0.1 mg/mL) in direct head-to-head screening [1]. Researchers investigating structure-activity relationships of cedrane-type sesquiterpenoids should prioritize shellolic acid and its specific ester derivatives (compounds 2 and 4) as positive controls or lead scaffolds, as other structurally similar shellolic acids (B–F) and Laccishellolic acid showed no activity under identical assay conditions [1][2].

Pharmaceutical Excipient and Controlled-Release Formulation Development

Shellolic acid's documented absence of cytotoxicity across multiple human cancer cell lines (HepG2, MCF-7, HeLa, C6) and macrophages [3], combined with its FDA E 904 clearance and commercial use in paclitaxel-eluting balloon matrices [4], supports its selection for biocompatible coating and drug-release applications. Formulation scientists seeking a regulatory-precedent natural excipient with demonstrated drug-matrix functionality may evaluate shellolic acid as an alternative to synthetic polymers in controlled-release prototypes.

Natural Product Isolation and Analytical Standard Sourcing

Shellolic acid constitutes 5–8% of the alicyclic fraction of shellac hydrolysate, distinguishing it from bulk lac acids such as aleuritic acid (major aliphatic component) and jalaric acid (principal sesquiterpenic acid) [5][6]. Analytical laboratories requiring purified shellolic acid standards must recognize that its isolation requires specific fractionation of the minor alicyclic component rather than simple saponification recovery of the major fatty acid fraction. Procurement specifications should account for this relative scarcity.

Biocompatible Medical Device Coating Research

The commercial deployment of shellolic acid as a drug-release matrix in CE-marked and FDA-cleared paclitaxel-eluting balloons (PRIMUS® and Legflow®) validates its utility in medical device coatings [4]. The matrix design specifically addresses particle dislodgement during device tracking—a documented limitation of earlier-generation coatings [4]. Researchers developing next-generation drug-device combination products may leverage shellolic acid's established safety profile and coating performance characteristics as a benchmark excipient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shellolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.